Proteinase, Tritirachium album serine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

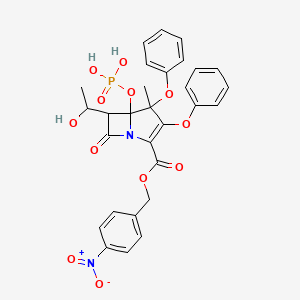

Proteinase, Tritirachium album serine is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure features multiple functional groups, including nitro, hydroxyl, and phosphonooxy groups, which contribute to its diverse reactivity and potential utility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Proteinase, Tritirachium album serine typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of various substituents. Key steps may include:

Formation of the Bicyclic Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

Introduction of the Nitro Group: Nitration of an aromatic precursor using a mixture of concentrated sulfuric acid and nitric acid.

Hydroxylation: Introduction of the hydroxyl group via hydroboration-oxidation or other suitable methods.

Phosphorylation: Addition of the phosphonooxy group using a phosphorylating agent such as phosphorus oxychloride.

Final Coupling: Coupling of the intermediate compounds to form the final product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Proteinase, Tritirachium album serine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.

Hydrolysis: The ester and phosphonooxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phosphoric acid derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxyl group.

Reduction: Formation of an amine from the nitro group.

Substitution: Halogenated or sulfonated aromatic derivatives.

Hydrolysis: Carboxylic acid and phosphoric acid derivatives.

科学的研究の応用

Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its ability to undergo various chemical modifications makes it useful in the design of novel materials with specific properties, such as conductivity or catalytic activity.

Biological Research: The compound can be used as a probe to study biochemical pathways and interactions, particularly those involving phosphorylation and dephosphorylation.

Industrial Applications: Potential use as a precursor for the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.

作用機序

The mechanism of action of Proteinase, Tritirachium album serine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biochemical pathways. The presence of the phosphonooxy group suggests potential interactions with phosphorylation-dependent signaling pathways. The nitro and hydroxyl groups may also contribute to its reactivity and binding affinity.

類似化合物との比較

Similar Compounds

(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Lacks the phosphonooxy group, which may affect its reactivity and applications.

(4-Nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-hydroxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate: Contains a hydroxyl group instead of the phosphonooxy group, potentially altering its chemical properties and biological activity.

Uniqueness

The presence of the phosphonooxy group in Proteinase, Tritirachium album serine distinguishes it from similar compounds, potentially enhancing its utility in applications involving phosphorylation and related biochemical processes. Additionally, the combination of nitro, hydroxyl, and phosphonooxy groups provides a unique set of reactivity and binding properties that can be exploited in various scientific and industrial contexts.

生物活性

Proteinase K, derived from the fungus Tritirachium album, is a well-characterized serine protease known for its broad substrate specificity and stability under various conditions. This enzyme has significant applications in molecular biology due to its ability to degrade proteins, including nucleases, and its effectiveness in DNA extraction protocols. This article explores the biological activity of Proteinase K, detailing its enzymatic properties, mechanisms of action, and applications in research.

Enzymatic Properties

1. General Characteristics

- Source : Proteinase K is produced by Tritirachium album and is classified as a serine protease (EC 3.4.21.14).

- Molecular Weight : Approximately 29.3 kDa with a polypeptide chain of 285 amino acids .

- Optimal Conditions : Active in a broad pH range (typically around pH 7.5 to 8.0) and stable in the presence of detergents like SDS and urea, which enhances its proteolytic activity .

2. Mechanism of Action

Proteinase K cleaves peptide bonds adjacent to the carboxylic group of aliphatic and aromatic amino acids. Its catalytic mechanism involves a triad of amino acids: serine (Ser), histidine (His), and aspartate (Asp). The enzyme's active site architecture allows it to effectively hydrolyze protein substrates, making it invaluable in various biochemical applications .

Biological Activity Data

The biological activity of Proteinase K can be quantified in units based on its ability to release tyrosine from substrates. A typical measure includes:

| Activity Measurement | Value |

|---|---|

| Units per mg protein | 34 Units/mg |

| Typical working concentration | 50–100 μg/ml |

Applications in Research

Proteinase K is widely used in molecular biology for several purposes:

- DNA Extraction : It effectively digests proteins that may contaminate DNA samples, ensuring high purity for subsequent analyses.

- Removal of Nucleases : It is utilized to eliminate nucleases from DNA preparations, which is critical for maintaining sample integrity during experiments .

- Protein Digestion : Used in protocols requiring the digestion of proteins from various biological samples, including tissues and cells .

Case Studies

Several studies have highlighted the utility of Proteinase K across different research domains:

- Molecular Biology Techniques : In a study focusing on DNA extraction from microbial communities, Proteinase K was employed to digest proteins that could inhibit PCR amplification, demonstrating its critical role in ensuring successful molecular analyses .

- Clinical Applications : Research involving the extraction of viral RNA from infected tissues has shown that Proteinase K significantly improves yield and quality by removing contaminating proteins that could interfere with downstream applications like RT-PCR .

- Structural Biology : X-ray crystallography studies have elucidated the enzyme's structure at atomic resolution, revealing insights into its catalytic mechanism and interactions with inhibitors, which are essential for developing specific protease inhibitors for therapeutic purposes .

特性

IUPAC Name |

(4-nitrophenyl)methyl 6-(1-hydroxyethyl)-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPAKHMWUJJXOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O12P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。